2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a wide range of applications.
Vorbereitungsmethoden
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a component in certain biological buffers.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes present in various biological systems. The released acetic acid and alcohol can then participate in further biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Ethylhexyl)oxy]ethanol: This compound is similar in structure but lacks the acetyloxy group.
2-Ethylhexyl acetate: It has a similar ester functional group but differs in the alcohol component.
Uniqueness
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate is unique due to its combination of the 2-ethylhexyl group and the acetyloxy group. This combination imparts specific chemical properties that make it suitable for a wide range of applications, particularly in fields requiring both hydrophobic and hydrophilic characteristics .
Eigenschaften
CAS-Nummer |
64058-37-3 |
---|---|
Molekularformel |
C15H28O5 |
Molekulargewicht |
288.38 g/mol |
IUPAC-Name |
2-(2-ethylhexoxy)ethyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C15H28O5/c1-5-7-8-14(6-2)11-18-9-10-19-15(17)12(3)20-13(4)16/h12,14H,5-11H2,1-4H3 |
InChI-Schlüssel |
VTBPOFSDLYKXGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COCCOC(=O)C(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.